molecular formula C7H12N2O B14132473 1,1,3,4-Tetramethyl-1H-pyrazol-1-ium-5-olate CAS No. 84661-59-6

1,1,3,4-Tetramethyl-1H-pyrazol-1-ium-5-olate

Katalognummer: B14132473
CAS-Nummer: 84661-59-6
Molekulargewicht: 140.18 g/mol
InChI-Schlüssel: HMMCCDXGYXJRBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,3,4-Tetramethyl-1H-pyrazol-1-ium-5-olate is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in various fields, including medicinal chemistry, agriculture, and material science. The unique structure of this compound, characterized by its tetramethyl substitution, makes it an interesting subject for scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,3,4-Tetramethyl-1H-pyrazol-1-ium-5-olate typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it an environmentally friendly approach.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The scalability of the synthesis process ensures that the compound can be produced in sufficient quantities for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

1,1,3,4-Tetramethyl-1H-pyrazol-1-ium-5-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under mild to moderate conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions to achieve the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction may produce reduced pyrazole derivatives. Substitution reactions can lead to a wide range of substituted pyrazole compounds.

Wissenschaftliche Forschungsanwendungen

1,1,3,4-Tetramethyl-1H-pyrazol-1-ium-5-olate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic systems.

    Biology: Investigated for its biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including its use in developing new drugs for treating various diseases.

    Industry: Utilized in the production of materials with specific properties, such as fluorescent probes and organic nonlinear optical materials.

Wirkmechanismus

The mechanism of action of 1,1,3,4-Tetramethyl-1H-pyrazol-1-ium-5-olate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. The exact molecular targets and pathways depend on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,1,3,4-Tetramethyl-1H-pyrazol-1-ium-5-olate stands out due to its unique tetramethyl substitution, which imparts specific chemical and biological properties

Eigenschaften

CAS-Nummer

84661-59-6

Molekularformel

C7H12N2O

Molekulargewicht

140.18 g/mol

IUPAC-Name

2,2,4,5-tetramethylpyrazol-2-ium-3-olate

InChI

InChI=1S/C7H12N2O/c1-5-6(2)8-9(3,4)7(5)10/h1-4H3

InChI-Schlüssel

HMMCCDXGYXJRBS-UHFFFAOYSA-N

Kanonische SMILES

CC1=C([N+](N=C1C)(C)C)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.